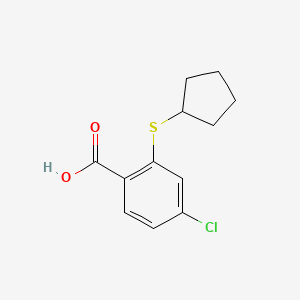

4-Chloro-2-(cyclopentylsulfanyl)benzoic acid

Description

Properties

IUPAC Name |

4-chloro-2-cyclopentylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2S/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSFYEQJVOACAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Chlorination

A common method to introduce the chloro substituent at the 4-position is selective chlorination of a methyl or hydroxymethyl benzoic acid derivative. For example, the chlorination of 4-methyl or 4-hydroxymethyl benzoic acid derivatives under radical conditions with catalysts such as dibenzoyl peroxide and chlorine gas has been reported to yield 4-chloromethyl benzoic acid chlorides with high purity and yield (up to 88.8%).

- Catalyst: Dibenzoyl peroxide,

- Chlorine gas introduced gradually,

- Temperature control between 55–75 °C,

- Use of triethanolamine as a stabilizer,

- Reaction monitored by gas chromatography to ensure minimal by-products.

This chlorination step can be followed by hydrolysis to convert chloromethyl intermediates into carboxylic acids or acid chlorides as needed for further functionalization.

Sulfidation (Introduction of Cyclopentylsulfanyl Group)

The incorporation of the cyclopentylsulfanyl group typically involves nucleophilic substitution of a suitable leaving group (e.g., halide or sulfonyl chloride) on the aromatic ring with a cyclopentyl thiol or cyclopentylsulfanyl anion.

While direct examples of cyclopentylsulfanyl substitution on benzoic acids are scarce, analogous methods for alkylsulfanyl benzoic acids involve:

- Reaction of 2-chloro-4-methylsulfonylbenzoic acid derivatives with cyclopentyl thiol under basic or catalytic conditions,

- Use of sulfur-based nucleophiles to replace sulfonyl or halogen substituents,

- Control of reaction temperature (often 50–100 °C) to optimize substitution without side reactions.

This step is critical for installing the cyclopentylsulfanyl moiety with regioselectivity at the 2-position relative to the carboxylic acid group.

Oxidation and Carboxylation

In some methods, the methyl or methylsulfonyl precursors are oxidized to the corresponding benzoic acids using oxidants such as nitric acid or potassium permanganate under controlled temperature conditions (e.g., 175–195 °C for nitric acid oxidation).

Alternatively, hydrolysis of acid chlorides or esters derived from chloromethyl benzoic acid intermediates yields the free carboxylic acid.

Representative Preparation Route (Adapted from Related Compounds)

Detailed Research Findings and Notes

Catalyst and Solvent Effects: Use of dibenzoyl peroxide as radical initiator and triethanolamine as stabilizer reduces side reactions in chlorination. Low-polarity solvents such as carbon tetrachloride or dichloromethane are preferred for chlorination and oxidation steps.

Reaction Monitoring: Gas chromatography (GC) is essential for tracking reaction progress and impurity levels, ensuring termination at optimal conversion (e.g., <0.05% unreacted starting material).

Temperature Control: Chlorination and oxidation steps require precise temperature control to avoid over-chlorination or decomposition (chlorination at 55–75 °C; oxidation at 175–195 °C).

Yield Optimization: Stepwise addition of chlorine and oxidant, along with controlled stirring and reaction times (e.g., chlorination for 12 hours, oxidation for 4 hours), optimize yields and product quality.

By-products: Minor formation of hydroxymethyl or sulfonyl by-products occurs but can be minimized and sometimes serve as intermediates for further synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: NaH, K2CO3, DMF, DMSO

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

Anticancer Properties

Recent studies have explored the role of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid in cancer treatment. It has been investigated as a potential inhibitor of specific ion channels involved in cancer cell proliferation and survival. For example, similar compounds have shown effectiveness in targeting TMEM206, an ion channel implicated in acid-induced cell death in colorectal cancer cells. The inhibition of such channels could lead to enhanced therapeutic strategies against cancer .

Inhibition of Ion Channels

The compound is being studied for its ability to inhibit ion channels, which play crucial roles in various physiological processes. Research indicates that derivatives of benzoic acid can serve as small molecule inhibitors for ion channels, potentially leading to new treatments for diseases linked to ion channel dysregulation .

Synthetic Pathways

This compound can serve as a precursor in the synthesis of other biologically active compounds. It can be utilized in the synthesis of novel herbicides and liquid crystals, showcasing its versatility in chemical reactions .

Liquid Crystals

Due to its unique molecular structure, this compound has potential applications in the development of liquid crystals. These materials are essential for various electronic displays and sensors due to their electro-optical properties .

Polymer Chemistry

The compound can also be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant for developing advanced materials used in electronics and coatings .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Osei-Owusu et al., 2021 | Anticancer | Investigated the role of TMEM206; found that inhibition could reduce cell death in cancer cells. |

| Delalande et al., 2019 | Ion Channel Inhibition | Identified this compound as a potential scaffold for developing selective TMEM206 inhibitors. |

| Sigma-Aldrich Reports | Synthesis | Demonstrated the use of the compound as a precursor for synthesizing novel herbicides and liquid crystals. |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The cyclopentylsulfanyl group can influence the compound’s binding affinity and specificity, while the chlorine atom can affect its reactivity and stability. The exact pathways and molecular targets would vary based on the context of its use in research or industry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs of 4-chloro-2-(cyclopentylsulfanyl)benzoic acid, emphasizing substituent variations and their implications:

Physicochemical Properties

- Lipophilicity : The cyclopentylsulfanyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl or furyl). This may enhance membrane permeability but reduce aqueous solubility.

- Acidity : The carboxylic acid (pKa ~2–3) and electron-withdrawing chlorine (inductive effect) increase acidity compared to unsubstituted benzoic acids. Sulfur-containing groups (e.g., sulfonamides) further modulate acidity via resonance and inductive effects .

Biological Activity

4-Chloro-2-(cyclopentylsulfanyl)benzoic acid is a chemical compound of interest due to its potential biological activities. Its structure features a chloro group and a cyclopentylsulfanyl moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H13ClS

- Molecular Weight : 224.74 g/mol

- CAS Number : 1343726-37-3

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the cyclopentylsulfanyl group may enhance lipophilicity, potentially improving membrane permeability and binding affinity to target sites.

Anticancer Activity

The compound's structural characteristics may also confer anticancer properties. Compounds containing chloro and sulfur groups have been investigated for their ability to induce apoptosis in cancer cells. For example, related benzoic acid derivatives have shown promise in inhibiting tumor growth in vitro and in vivo, suggesting that this compound could similarly impact cancer cell viability.

Study 1: Antimicrobial Evaluation

A study conducted on various benzoic acid derivatives found that compounds with a chloro substituent demonstrated significant antibacterial activity against Gram-positive bacteria. The study evaluated the Minimum Inhibitory Concentration (MIC) values, highlighting the importance of substituent groups in determining biological activity.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 4-Chloro-2-methylbenzoic acid | 32 | Escherichia coli |

Study 2: Anticancer Activity

In another investigation focusing on benzoic acid derivatives, researchers assessed the cytotoxic effects of several compounds against colorectal cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range, suggesting potential as therapeutic agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | HCT116 (Colorectal Cancer) |

| CBA (Related Compound) | 9.55 | HCT116 |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid, and how are reaction conditions optimized?

- Answer : The compound can be synthesized via sulfanylation of 4-chloro-2-bromobenzoic acid with cyclopentanethiol under palladium catalysis (e.g., Pd(PPh₃)₄) in a DMF/water mixture at 80–100°C. Optimization involves adjusting catalyst loading, solvent ratios, and reaction time to maximize yield (typically 60–75%) . Side products like disulfides or over-chlorinated derivatives may form; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopentylsulfanyl proton shifts at δ 3.2–3.5 ppm; aromatic protons near δ 7.5–8.0 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight ([M+H]+ ~284.7 m/z) .

- IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C aromatic stretch at ~650 cm⁻¹) .

Q. What are the common applications of this compound in pharmaceutical research?

- Answer : It serves as a precursor for TRPM4 channel inhibitors (e.g., analogs with IC₅₀ ~1.5 μM in prostate cancer studies) and as a sulfonamide intermediate in diuretics like furosemide derivatives . Its cyclopentylsulfanyl group enhances lipophilicity for blood-brain barrier penetration in CNS drug candidates .

Advanced Research Questions

Q. How can researchers address low yields in the sulfanylation step during synthesis?

- Answer : Low yields often stem from competing oxidation of cyclopentanethiol. Strategies include:

- Using inert atmospheres (N₂/Ar) to prevent disulfide formation.

- Adding reducing agents (e.g., DTT) or switching to milder bases (K₂CO₃ instead of NaOH).

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol reactivity .

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

- Answer : Discrepancies in aromatic proton assignments may arise from dynamic effects in solution. To confirm structure:

- Perform X-ray diffraction (as in ) for unambiguous conformation analysis.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare experimental data with computational simulations (DFT-based NMR prediction tools) .

Q. What methodologies are recommended for studying its interaction with biological targets (e.g., TRPM4 channels)?

- Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) using immobilized TRPM4 extracellular domains.

- Patch-Clamp Electrophysiology : Measures ion flux inhibition in HEK293 cells expressing TRPM4 .

- Molecular Dynamics (MD) Simulations : Models ligand-channel interactions (e.g., cyclopentylsulfanyl group docking to hydrophobic pockets) .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

- Answer :

- Reaxys/Scifinder : Screen analogous reactions (e.g., sulfanylation of chlorobenzoic acids).

- DFT Calculations : Optimize transition states for SNAr mechanisms at the chloro-substituted position.

- Machine Learning : Platforms like Pistachio predict feasible synthetic pathways using historical reaction data .

Data Contradiction and Optimization

Q. How to reconcile discrepancies in reported biological activity across studies?

- Answer : Variations in IC₅₀ values (e.g., TRPM4 inhibition) may arise from assay conditions (cell type, buffer pH). Mitigation includes:

- Standardizing protocols (e.g., uniform Ca²⁺ concentrations in flux assays).

- Validating results with orthogonal assays (e.g., fluorescence-based Ca²⁺ imaging vs. electrophysiology) .

Q. What strategies improve solubility for in vivo studies without compromising activity?

- Answer :

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced bioavailability.

- Co-solvents : Use cyclodextrins or PEG-based formulations in pharmacokinetic studies .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 284.7 g/mol | |

| Melting Point | 145–148°C (DSC) | |

| LogP | 2.8 (Predicted, cyclohexane/water) | |

| TRPM4 IC₅₀ | 1.5 μM (HEK293 cells) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.